![molecular formula C9H11N3O6 B2369464 ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate CAS No. 320420-14-2](/img/structure/B2369464.png)
ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate
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Description
Ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate is a chemical compound with the molecular formula C9H11N3O6 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound includes a carbamate group attached to a pyrimidinyl group. The pyrimidinyl group contains a methoxy group and two carbonyl groups . Further structural analysis would require more specific data such as spectroscopic characterization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the searched resources. The molecular formula is C9H11N3O6, and it has an average mass of 257.200 Da and a monoisotopic mass of 257.064789 Da .Scientific Research Applications
- Role of Ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate : This compound serves as an organoboron reagent in SM coupling reactions. Its mild reaction conditions, functional group tolerance, and environmentally benign nature contribute to its popularity .
Suzuki–Miyaura Coupling Reagents
Antiviral Activity
properties
IUPAC Name |
ethyl N-(1-methoxy-2,4-dioxopyrimidine-5-carbonyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O6/c1-3-18-9(16)11-7(14)5-4-12(17-2)8(15)10-6(5)13/h4H,3H2,1-2H3,(H,10,13,15)(H,11,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLJOOJADKSHIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate |
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